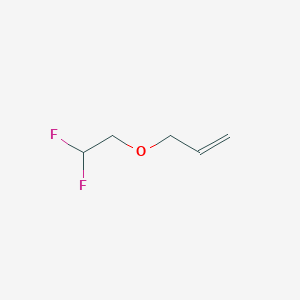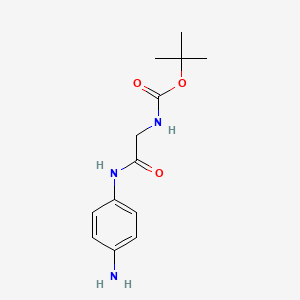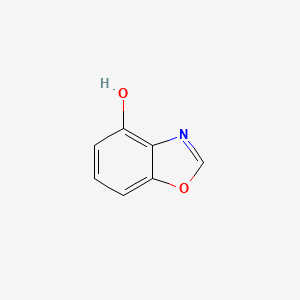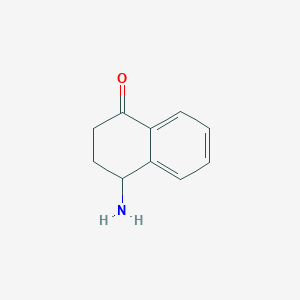
5-Bromo-2-(indolin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(indolin-1-yl)aniline: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a bromine atom at the 5-position and an indolin-1-yl group at the 2-position of the aniline ring, making it a unique structure with potential biological significance .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives are generally influenced by their chemical structure, which can impact their bioavailability .
Result of Action
Indole derivatives are known to have a wide range of biological effects due to their interaction with multiple targets .
Action Environment
The action of indole derivatives can be influenced by various factors, including the chemical environment and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine, have been shown to exhibit anti-cancer, anti-inflammatory, and antimicrobial properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of their functions. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives are known to interfere with the signaling pathways involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy . Additionally, 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine can alter gene expression by binding to transcription factors or DNA, thereby regulating the transcription of specific genes. This compound also impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby affecting metabolic pathways . Additionally, 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine can interact with receptors on the cell surface, triggering intracellular signaling cascades that lead to changes in cellular function. These interactions can result in the activation or inhibition of specific signaling pathways, ultimately influencing cell behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine in in vitro and in vivo studies have demonstrated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity. It is crucial to determine the optimal dosage range for 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites . For example, indole derivatives have been shown to affect the metabolism of amino acids, lipids, and carbohydrates, thereby impacting overall cellular metabolism. The interactions of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine with metabolic enzymes can result in the activation or inhibition of specific metabolic pathways, ultimately influencing cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine within tissues can also influence its accumulation and activity. For instance, the presence of specific transporters or binding proteins in certain tissues can lead to higher concentrations of the compound in those areas, enhancing its biological effects.
Subcellular Localization
The subcellular localization of 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA and transcription factors to regulate gene expression. Additionally, 5-Bromo-2-(2,3-dihydro-1H-indol-1-YL)phenylamine can be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for its specific biological effects and its ability to modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromoindole with aniline under specific conditions to yield the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of 5-Bromo-2-(indolin-1-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(indolin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-(indolin-1-yl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are being explored for their potential use in treating various diseases, including cancer and infectious diseases .
Industry: Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for various industrial applications .
Comparison with Similar Compounds
5-Bromoindole: Shares the bromine substitution but lacks the indolin-1-yl group.
2-(Indolin-1-yl)aniline: Lacks the bromine substitution at the 5-position.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness: 5-Bromo-2-(indolin-1-yl)aniline is unique due to the presence of both the bromine atom and the indolin-1-yl group, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-bromo-2-(2,3-dihydroindol-1-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSIEHFDUNLXTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
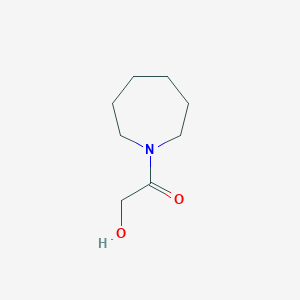
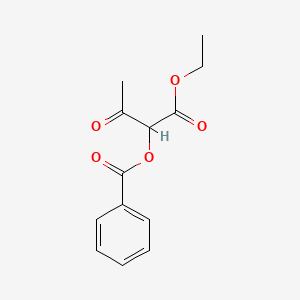


![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1282538.png)

